Predicted Lipophilic Ligand Efficiency (LLE) Advantage Over 4-Chloro-3-(trifluoromethyl)phenyl Analog
The 2,5-difluorophenyl substituent offers a lower calculated logP (cLogP ≈2.2) compared to the bulkier 4‑chloro‑3‑(trifluoromethyl)phenyl analog (cLogP ≈3.6, CAS 2319891‑66‑0). In the absence of direct potency data, this predicted 1.4‑unit logP reduction suggests that the 2,5‑difluorophenyl variant may achieve equivalent or superior target engagement while maintaining higher ligand efficiency [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈2.2 (in silico prediction, ChemAxon) |
| Comparator Or Baseline | 1-(4‑Chloro‑3‑(trifluoromethyl)phenyl)sulfonyl‑2‑(2‑methylpyrazol‑3‑yl)piperidine: cLogP ≈3.6 |
| Quantified Difference | Δ cLogP = −1.4; predicted 5–10‑fold increase in thermodynamic solubility |
| Conditions | cLogP calculated by ChemAxon consensus model; no experimental measurement available |
Why This Matters
Lower cLogP correlates with reduced risk of promiscuous binding and improved developability, making the 2,5-difluorophenyl analog the preferred choice when balanced potency and physicochemical profile are required.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
